N-Acetyl-D-glucosamine 6-phosphate disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

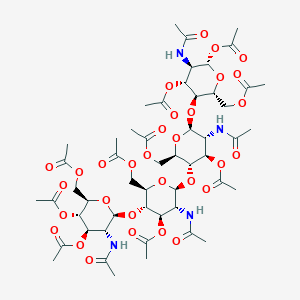

N-Acetyl-D-glucosamine 6-phosphate disodium salt is a chemical compound with the molecular formula C8H15NNaO9P. It is an intracellular form of N-Acetyl-D-glucosamine, which is a derivative of glucose. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of N-Acetyl-D-glucosamine 6-phosphate disodium salt (GlcNAc-6P) is the enzyme N-acetyl-D-glucosamine-phosphate deacetylase (nagA) . This enzyme plays a crucial role in the metabolic pathways of glycosylation and carbohydrate metabolism .

Mode of Action

GlcNAc-6P interacts with its target, nagA, by serving as a substrate for the enzyme . The enzyme catalyzes the transfer of an acetyl group from acetyl coenzyme A (AcCoA) to the primary amine of D-glucosamine 6-phosphate to form N-acetyl-D-glucosamine 6-phosphate .

Biochemical Pathways

Upon uptake, GlcNAc-6P undergoes phosphorylation by phosphokinases and subsequently deacetylation by nagA to yield glucosamine-6-phosphate and acetate . This is the first committed step for both GlcNAc assimilation and amino-sugar metabolism .

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.

Result of Action

The result of GlcNAc-6P’s action is the production of glucosamine-6-phosphate and acetate . This process is fundamental to biochemical and physiological effects, including the synthesis of various glycosylated compounds like glycosylated proteins and glycopolymers .

Action Environment

It’s worth noting that the compound is stored at −20°c , suggesting that temperature could be a significant factor in its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-glucosamine 6-phosphate disodium salt typically involves the acetylation of D-glucosamine followed by phosphorylation. The reaction conditions often include the use of acetyl coenzyme A (AcCoA) as the acetyl donor and specific enzymes such as glucosamine-6-phosphate N-acetyltransferase to catalyze the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce high yields of the compound through optimized metabolic pathways .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-glucosamine 6-phosphate disodium salt undergoes several types of chemical reactions, including:

Phosphorylation: Involves the addition of a phosphate group to the molecule, facilitated by specific kinases.

Common Reagents and Conditions

Hydrolysis: Requires the enzyme N-acetyl-D-glucosamine-6-phosphate deacetylase and a suitable buffer solution.

Phosphorylation: Utilizes ATP as the phosphate donor and specific kinases to catalyze the reaction.

Major Products Formed

Hydrolysis: Produces D-glucosamine-6-phosphate and acetate.

Phosphorylation: Results in the formation of phosphorylated derivatives of N-Acetyl-D-glucosamine.

Scientific Research Applications

N-Acetyl-D-glucosamine 6-phosphate disodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

N-Acetyl-D-glucosamine: A precursor to N-Acetyl-D-glucosamine 6-phosphate disodium salt, involved in similar metabolic pathways.

D-Glucosamine 6-phosphate: A product of the deacetylation of this compound, involved in amino sugar metabolism.

N-Acetyl-D-galactosamine 6-phosphate: Similar in structure and function, used in studies of glycosylation and carbohydrate metabolism.

Uniqueness

This compound is unique due to its specific role in the deacetylation process and its involvement in the metabolic pathways of amino sugars. Its ability to act as a substrate for various enzymes makes it a valuable tool in biochemical research .

Properties

CAS No. |

102029-88-9 |

|---|---|

Molecular Formula |

C8H16NNaO9P |

Molecular Weight |

324.18 g/mol |

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C8H16NO9P.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16);/t4-,5-,6-,7-,8?;/m1./s1 |

InChI Key |

VGBNZVULWAHGJF-FROKLYQUSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)[O-])O)O.[Na+] |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)O)O)O.[Na] |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O.[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

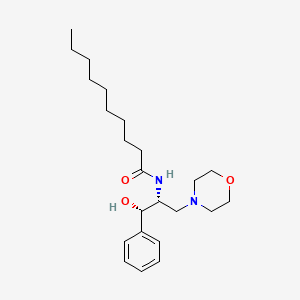

![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)

![O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B1140763.png)